N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S2/c23-15(19-12-4-2-1-3-5-12)9-27-18-22-21-17(28-18)20-16(24)11-6-7-13-14(8-11)26-10-25-13/h6-8,12H,1-5,9-10H2,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVMZICFLJDQTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound that belongs to the class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound features a complex structure that includes a thiadiazole ring and a benzo[d][1,3]dioxole moiety. The presence of these heterocycles contributes to its biological properties.
Cytotoxicity Studies
Recent studies have investigated the cytotoxic effects of this compound against various cell lines. The MTT assay was utilized to determine cell viability in response to different concentrations of the compound.
| Concentration (µg/mL) | Cell Line | Cell Viability (%) |
|---|---|---|
| 5.0 | L929 | 85.6 |
| 10.0 | L929 | 72.4 |
| 5.0 | HeLa | 78.9 |
| 10.0 | HeLa | 65.3 |
The results indicate that this compound exhibits dose-dependent cytotoxicity against L929 fibroblast and HeLa cervical cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard protocols.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The findings suggest that the compound possesses significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
The mechanism by which this compound exerts its biological effects may involve the disruption of cellular processes related to DNA synthesis and repair due to the thiadiazole moiety's interaction with nucleophiles within the cell .
Case Studies
A case study involving the compound's use in treating multidrug-resistant bacterial infections highlighted its potential as an alternative therapeutic agent. In vitro tests indicated that it could enhance the efficacy of existing antibiotics when used in combination therapies .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table compares the target compound with analogs from the evidence, focusing on substituents, yields, and melting points:
Key Observations :
- Substituent Effects : The methylthio group in compound 5p yields a higher melting point (171–172°C) compared to benzylthio analogs (e.g., 5h: 133–135°C), suggesting increased crystallinity with smaller substituents .
- Benzo[d][1,3]dioxole Impact: Derivatives containing this moiety (e.g., HSD-2, 5p) exhibit higher melting points (>170°C) compared to non-benzodioxole analogs, likely due to aromatic stacking interactions .
Example :
Comparison with Target Compound :
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions. For the thiadiazole core, cyclization of thiourea derivatives with carbon disulfide in ethanol under reflux (12 hours) is common, followed by acidification to isolate intermediates . The benzodioxole moiety is introduced via coupling reactions, such as nucleophilic substitution or amidation, using anhydrous acetone or DMF as solvents. Yields are sensitive to reaction time and stoichiometry; for example, excess potassium carbonate (2 mmol) in refluxing acetone (3 hours) optimizes thioether bond formation in similar thiadiazole derivatives . Purification via recrystallization (ethanol) or column chromatography is critical for obtaining >95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
1H/13C NMR spectroscopy is essential for confirming backbone connectivity. For instance, the cyclohexylamino group shows distinct proton signals at δ 1.2–1.8 ppm (cyclohexyl CH2) and δ 3.4–3.6 ppm (NH-CH), while the benzodioxole ring exhibits a singlet at δ 5.9–6.1 ppm (O-CH2-O) . HPLC-MS (C18 column, acetonitrile/water gradient) verifies purity, with ESI+ mode detecting the molecular ion peak [M+H]+. Elemental analysis (C, H, N, S) should align with theoretical values within ±0.4% .
Q. What in vitro models are appropriate for initial biological activity screening?
Anticancer activity is evaluated using MTT assays against human cancer cell lines (e.g., HepG2, MCF-7), with IC50 values calculated after 48-hour exposure . Antimicrobial activity is tested via broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values . For enzyme inhibition (e.g., acetylcholinesterase), Ellman’s method monitors thiocholine production at 412 nm .
Advanced Research Questions
Q. How do structural modifications at the thiadiazole ring influence pharmacological profiles?
Structure-activity relationship (SAR) studies show that:
- Replacing the cyclohexyl group with smaller alkyl chains (e.g., isobutyl) reduces cytotoxicity, likely due to decreased lipophilicity .
- Substituting the thioether linkage (-S-) with sulfoxide (-SO-) enhances solubility but diminishes antitumor potency by 40–60% . Quantitative SAR (QSAR) models using CoMFA/CoMSIA can predict activity trends based on electronic (e.g., Hammett σ) and steric descriptors .
Q. What strategies mitigate side reactions during the cyclization step?
- Controlled iodine stoichiometry (1.2–1.5 eq.) in DMF minimizes over-oxidation, which generates sulfone byproducts .
- Low-temperature cyclization (0–5°C) suppresses dimerization of the thiadiazole intermediate .
- In situ FTIR monitoring tracks disulfide bond formation (S-S stretch at 500–550 cm⁻¹) to optimize reaction termination .
Q. How does the compound’s solubility profile affect bioavailability, and what formulation strategies address this?
The compound’s low aqueous solubility (<10 µg/mL) limits oral absorption. Strategies include:
- Nanoparticle encapsulation (PLGA polymers, 150–200 nm size) improves dissolution rates by 3–5 fold .
- Co-crystallization with succinic acid enhances solubility via hydrogen-bonding interactions, confirmed by PXRD and DSC .
- Prodrug design (e.g., phosphate esters) increases intestinal permeability, with hydrolysis studies monitored by LC-MS/MS .
Contradictions and Validation
- Synthetic yields : reports 70–80% yields using acetone, while notes 50–60% in ethanol, likely due to solvent polarity effects on intermediate stability.
- Biological activity : Antitumor IC50 values vary by cell line (e.g., 2.1 µM in HepG2 vs. 8.7 µM in MCF-7), emphasizing the need for pan-cancer screening to identify responsive models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
